N-Butyl-5,6-dimethyl-1,2,4-triazin-3-amine
Description
Historical Context and Evolution of 1,2,4-Triazine (B1199460) Heterocyclic Systems
The study of triazines dates back to the 19th century, with 1,3,5-triazines being the more common and extensively studied isomers. The synthesis of the 1,2,4-triazine ring system is a more specialized area of organic chemistry. A classical method for the preparation of 1,2,4-triazines is the Bamberger triazine synthesis. Another predominant method involves the condensation reaction of a 1,2-dicarbonyl compound with a corresponding acid hydrazide. This approach is particularly useful for creating symmetrically substituted 1,2,4-triazines at the 5- and 6-positions. However, the use of unsymmetrical 1,2-diketones can lead to a mixture of regioisomers, a challenge that synthetic chemists have worked to overcome. Over the years, advancements in synthetic methodologies have allowed for the creation of a diverse library of substituted 1,2,4-triazines, enabling detailed investigation into their chemical and physical properties.
Structural Features and Isomerism of 1,2,4-Triazines
Triazines are six-membered heterocyclic aromatic compounds with the molecular formula C₃H₃N₃. They exist as three structural isomers, distinguished by the arrangement of the nitrogen atoms within the ring: 1,2,3-triazine, 1,2,4-triazine, and 1,3,5-triazine (B166579). The 1,2,4-triazine isomer is asymmetric. These triazine rings are planar, resembling a benzene (B151609) ring but with three carbon atoms replaced by nitrogen atoms.
The resonance energy of triazine isomers is significantly lower than that of benzene, which influences their chemical reactivity. Consequently, they are more prone to nucleophilic substitution reactions than electrophilic substitutions. The specific placement of the nitrogen atoms in the 1,2,4-triazine ring creates a unique electronic distribution, which in turn affects the properties and reactivity of its substituted derivatives.
In the case of N-Butyl-5,6-dimethyl-1,2,4-triazin-3-amine, the core 1,2,4-triazine ring is adorned with three substituents. The butyl group on the exocyclic amino group at position 3 introduces a flexible, lipophilic chain. The two methyl groups at positions 5 and 6 add to the steric bulk and electron-donating character of the ring.
| Feature | Description |
|---|---|
| Core Heterocycle | 1,2,4-Triazine |
| Substituent at C3 | N-butylamino group |
| Substituent at C5 | Methyl group |
| Substituent at C6 | Methyl group |
Academic Significance of Substituted 1,2,4-Triazines in Organic and Heterocyclic Chemistry Research
Substituted 1,2,4-triazines are of considerable academic interest due to their diverse chemical reactivity and their role as building blocks in the synthesis of more complex molecules. They can participate in reactions such as inverse electron-demand Diels-Alder reactions, where they react with electron-rich dienophiles. This reactivity allows for the construction of other heterocyclic systems, such as pyridines.
The 1,2,4-triazine nucleus is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. This has led to extensive research into the synthesis and biological evaluation of a wide array of 1,2,4-triazine derivatives. These derivatives have been investigated for a broad spectrum of biological activities. For instance, various substituted 1,2,4-triazines have been explored for their potential as anti-inflammatory, antimicrobial, and anticancer agents.
The parent compound for the amine at the 3-position, 3-amino-5,6-dimethyl-1,2,4-triazine (B98693), is a known compound that serves as a versatile ligand in the formation of coordination complexes with metals like silver. mdpi.com This highlights the role of such compounds in supramolecular chemistry.
Specific Placement and Rationale for Research on this compound Derivatives
While direct research on this compound is not prominent, the rationale for investigating such a compound can be inferred from the broader understanding of 1,2,4-triazine chemistry and structure-activity relationships. The synthesis of derivatives with varying substituents allows for the fine-tuning of the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability.
The inclusion of a butyl group on the 3-amino substituent increases the lipophilicity of the molecule compared to its unsubstituted counterpart, 3-amino-5,6-dimethyl-1,2,4-triazine. This modification could potentially influence its interaction with biological targets and its ability to cross cell membranes. The methyl groups at the 5 and 6 positions provide a specific steric and electronic profile to the heterocyclic core.
Research into this compound and its derivatives would likely be driven by the desire to explore new chemical space within the 1,2,4-triazine family. By systematically modifying the substituents on the triazine ring, researchers can investigate how these changes affect the molecule's properties and potential applications, contributing to the broader knowledge of heterocyclic chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C₅H₈N₄ |
| Molecular Weight | 124.14 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P bca |
Structure
3D Structure
Properties
Molecular Formula |
C9H16N4 |
|---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
N-butyl-5,6-dimethyl-1,2,4-triazin-3-amine |
InChI |
InChI=1S/C9H16N4/c1-4-5-6-10-9-11-7(2)8(3)12-13-9/h4-6H2,1-3H3,(H,10,11,13) |
InChI Key |
HSUKENLILKZZIK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=NC(=C(N=N1)C)C |
Origin of Product |
United States |
Synthetic Methodologies for N Butyl 5,6 Dimethyl 1,2,4 Triazin 3 Amine
Established Routes to 1,2,4-Triazine (B1199460) Core Formation
The synthesis of the 1,2,4-triazine ring system is a well-documented area of heterocyclic chemistry. Various methods have been developed, ranging from classical condensation reactions to more contemporary annulation and tandem cyclization strategies.
Condensation Reactions of 1,2-Dicarbonyl Compounds with Hydrazine (B178648) Derivatives
A foundational and widely utilized method for constructing the 1,2,4-triazine core involves the cyclocondensation of α-dicarbonyl compounds with hydrazine derivatives, particularly amidrazones or related compounds like aminoguanidine (B1677879). nih.govmdpi.com This approach is highly effective due to the reactivity of the starting materials, which allows for a direct and often high-yielding ring closure. The reaction proceeds through a two-step cyclocondensation process. mdpi.com The versatility of this method allows for a wide range of substituents to be incorporated into the final triazine ring by selecting appropriately substituted dicarbonyl and hydrazine precursors. researchgate.net
Table 1: General Condensation Reaction for 1,2,4-Triazine Core
| Reactant A | Reactant B | Product | Description |
|---|
Annulation and Ring-Expansion Strategies for 1,2,4-Triazine Ring Construction
Modern synthetic strategies have introduced more sophisticated methods for 1,2,4-triazine synthesis, such as domino annulation reactions. rsc.orgdntb.gov.ua For instance, efficient [4+2] domino annulation reactions have been developed that utilize readily available materials like ketones, aldehydes, and alkynes to construct the triazine ring. rsc.orgresearchgate.net These methods are valued for their efficiency and ability to generate potentially bioactive derivatives in moderate to high yields from simple starting materials. rsc.orgresearchgate.net Ring-expansion strategies, though less common for this specific heterocycle, represent another avenue in heterocyclic synthesis where a smaller ring is chemically transformed into a larger, more complex one.
Tandem Cyclization Approaches to 1,2,4-Triazines
Tandem, or cascade, reactions offer an elegant approach to the synthesis of complex molecules by enabling multiple bond-forming events to occur in a single operation without isolating intermediates. Such strategies have been applied to the synthesis of 1,2,4-triazines and their fused derivatives. researchgate.net For example, the intramolecular Staudinger aza-Wittig reaction has been employed for a general synthesis of tetrahydro-1,2,4-triazines, which can be subsequently aromatized. nih.gov These advanced methods provide a powerful tool for building the triazine core with high efficiency and atom economy.
Introduction of Substituents at Positions 5 and 6 (Dimethyl Groups)
The specific substitution pattern of N-Butyl-5,6-dimethyl-1,2,4-triazin-3-amine, namely the methyl groups at positions 5 and 6, is most directly achieved by applying the classical condensation strategy outlined in section 2.1.1. The key to this approach is the selection of the appropriate 1,2-dicarbonyl starting material.
By utilizing 2,3-butanedione (B143835) (also known as diacetyl or biacetyl) as the dicarbonyl component, the two methyl groups are precisely incorporated at the desired C5 and C6 positions of the 1,2,4-triazine ring. When 2,3-butanedione is reacted with a hydrazine derivative bearing the precursor to the 3-amino group, such as aminoguanidine, the resulting product is the key intermediate, 3-amino-5,6-dimethyl-1,2,4-triazine (B98693). nih.govmdpi.com This precursor contains the correctly substituted triazine core, ready for the final N-alkylation step.
Table 2: Synthesis of the 3-Amino-5,6-dimethyl-1,2,4-triazine Precursor
| Dicarbonyl Reactant | Hydrazine Reactant | Product | Description |
|---|
Strategies for N-Alkylation of the 3-Amino Group (N-Butyl Moiety)
The final step in the synthesis is the introduction of the n-butyl group onto the exocyclic amino group at the C3 position of the triazine ring.
Direct Alkylation of the 3-Amino-5,6-dimethyl-1,2,4-triazine Precursor
The most straightforward method to install the butyl group is through the direct N-alkylation of the 3-amino-5,6-dimethyl-1,2,4-triazine precursor. This transformation can be accomplished using various alkylating agents. A modern and efficient approach involves a ruthenium-catalyzed N-alkylation reaction using an alcohol as the alkylating agent. rsc.org This method, which follows a "borrowing hydrogen" or "hydrogen autotransfer" strategy, is highly atom-economical as it uses butanol directly and generates water as the only byproduct.
Alternatively, classical N-alkylation methods can be employed. These typically involve reacting the amino-triazine precursor with a butyl halide, such as 1-bromobutane (B133212) or 1-iodobutane, in the presence of a suitable base to neutralize the hydrogen halide formed during the reaction. While effective, these methods are generally less atom-economical than catalytic approaches.
Table 3: N-Alkylation of the 3-Amino Group
| Substrate | Reagent(s) | Product | Description |
|---|
Utilization of N-Butyl-Substituted Hydrazine or Amine Precursors in Cyclization
The synthesis of this compound can be efficiently achieved through the cyclization of a 1,2-dicarbonyl compound with an appropriately substituted aminoguanidine or a related hydrazine precursor. The most direct route involves the condensation of biacetyl (2,3-butanedione), which provides the 5,6-dimethyl substitution, with an N-butyl-substituted aminoguanidine or a similar derivative such as N-butyl-substituted thiosemicarbazide (B42300).
In this approach, the N-butyl group is pre-installed on the hydrazine- or amine-containing precursor, which then reacts with the dicarbonyl compound to form the 1,2,4-triazine ring. The reaction of a 1,2-dicarbonyl compound with an acid hydrazide is a predominant method for preparing substituted 1,2,4-triazines. nih.gov This type of condensation reaction is a foundational strategy for building the triazine heterocycle. nih.govresearchgate.net The general mechanism involves the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic triazine ring. The choice of precursor is crucial for introducing the N-butylamino group at the 3-position of the final molecule.
Optimization of Reaction Conditions and Catalyst Systems
Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. This involves the strategic selection of catalysts, solvents, and temperature, with a growing emphasis on both metal-catalyzed and metal-free synthetic routes.
Metal-Catalyzed Transformations in 1,2,4-Triazine Synthesis
Transition metal catalysts, particularly those based on Lewis acids, have been shown to facilitate the synthesis of triazine and related tetrazine structures. nih.gov Catalysts such as nickel and zinc triflate (Ni(OTf)₂, Zn(OTf)₂) are effective in promoting the formation of these heterocycles directly from nitriles and hydrazine. nih.gov While this specific method is highlighted for 1,2,4,5-tetrazines, the underlying principle of Lewis acid catalysis to activate precursors for cyclization is applicable to 1,2,4-triazine synthesis. nih.gov
Another significant area is the use of palladium catalysts in cross-coupling reactions. For instance, a pre-formed halogenated 1,2,4-triazine can be functionalized via Suzuki or similar coupling reactions to introduce aryl or alkyl substituents. acs.org A general procedure involves reacting a bromo-substituted triazine with a boronic acid derivative in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) and a base such as potassium carbonate. acs.org Rhodium catalysts have also been employed in rearrangement reactions of N-acylhydrazones to generate intermediates for 1,2,4-triazine synthesis. organic-chemistry.org
The table below summarizes representative metal-catalyzed systems used in the synthesis of related heterocyclic compounds.
| Catalyst System | Precursors | Reaction Type | Key Advantages |
| Ni(OTf)₂ or Zn(OTf)₂ | Nitriles, Hydrazine | Lewis Acid Catalysis / Cyclization | Direct synthesis from unactivated nitriles. nih.gov |
| Palladium(0) complexes | Halogenated triazines, Boronic acids | Suzuki Cross-Coupling | Functionalization of pre-formed triazine rings. acs.org |
| Rhodium catalysts | N-acylhydrazones, N-sulfonyl-1,2,3-triazoles | O-H Insertion / Rearrangement | Access to diverse substitution patterns. organic-chemistry.org |
| Zinc Chloride (ZnCl₂) | 1,2,4,5-Tetrazines, Enamines | Lewis Acid Promoted Cycloaddition | Regioselective synthesis under mild conditions. nih.gov |
Metal-Free Approaches for 1,2,4-Triazine Construction
Metal-free synthesis of 1,2,4-triazines has gained significant traction due to advantages such as reduced cost, lower toxicity, and simplified purification processes. chemistryviews.org These methods often rely on domino or multi-component reactions under mild conditions. chemistryviews.orgresearchgate.net
A notable metal-free approach is the [4+2] annulation, which can be performed in a one-pot, three-step sequence assisted by microwave irradiation. chemistryviews.org This strategy involves the oxidation of a methyl ketone, followed by cyclization with thiosemicarbazide and subsequent nucleophilic substitution with hydrazine to yield highly substituted 1,2,4-triazines. chemistryviews.org Another powerful technique is a coupled domino process involving iodination, Kornblum oxidation, and condensation to regioselectively synthesize 3,5-disubstituted-1,2,4-triazines. researchgate.net The condensation of 1,2-dicarbonyl compounds with amides and hydrazine hydrate, often in the presence of a base, provides a convenient one-pot synthesis of substituted 1,2,4-triazines. researchgate.net
These metal-free strategies offer high functional group compatibility and often proceed under mild conditions, making them attractive for complex molecule synthesis. chemistryviews.org
Solvent Effects and Temperature Control in this compound Synthesis
The choice of solvent and the precise control of temperature are paramount in the synthesis of 1,2,4-triazines, influencing reaction rates, yields, and in some cases, product regioselectivity. Reactions can be conducted in a range of solvents, from polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) to alcohols like ethanol. researchgate.netacs.orgchemistryviews.org
For instance, the synthesis of 6-bromo-5-phenyl-1,2,4-triazin-3-amine (B2583594) is performed in DMF at a low temperature of -25 °C, which is then gradually warmed to room temperature. acs.org In contrast, some palladium-catalyzed coupling reactions are carried out at high temperatures, such as 150 °C in a sealed vessel, using a dioxane/water solvent system. acs.org An eco-friendly synthesis of certain 1,2,4-triazin-6-one derivatives utilizes 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a solvent at a moderate temperature of 60-65 °C. researchgate.net The impact of these parameters is summarized below.
| Parameter | Conditions | Effect on Synthesis |
| Solvent | Polar Aprotic (DMF, DMSO) | Good solubility for many reactants; can facilitate nucleophilic substitution. acs.orgchemistryviews.org |
| Alcohols (Ethanol) | Often used for condensation and cyclization reactions; acts as a protic solvent. researchgate.net | |
| Dioxane/Water | Common in metal-catalyzed cross-coupling reactions. acs.org | |
| DBU (as solvent) | Provides a basic medium and facilitates reaction at moderate temperatures. researchgate.net | |
| Temperature | Low (-25 °C to room temp) | Used for controlling selectivity and preventing side reactions, especially with reactive intermediates. acs.org |
| Moderate (60-100 °C) | Standard for many condensation and cyclization reactions to ensure reasonable reaction rates. researchgate.netresearchgate.net | |
| High (150 °C) | Often required for metal-catalyzed cross-coupling reactions to overcome activation energy barriers. acs.org |
Sustainable and Green Chemistry Aspects in 1,2,4-Triazine Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of 1,2,4-triazines to enhance sustainability. mdpi.com Key strategies include the use of microwave irradiation and sonochemistry, which can significantly reduce reaction times, improve yields, and lower energy consumption compared to conventional heating methods. mdpi.comchim.itnih.gov
One-pot syntheses and multi-component reactions are inherently greener as they reduce the number of intermediate isolation and purification steps, thereby minimizing solvent waste and resource consumption. researchgate.netchemistryviews.org The development of solvent-free reaction conditions represents a significant advancement in green synthesis. chim.it For example, microwave-assisted synthesis of 1,3,5-triazines has been achieved under solvent-free conditions, yielding products in short reaction times. chim.it Similarly, sonochemical methods can facilitate reactions in water, a benign solvent, making the process more environmentally friendly. nih.gov A sonochemical protocol for synthesizing 1,3,5-triazine (B166579) derivatives was found to be 13 times "greener" than classical heating methods based on an analysis of the 12 principles of green chemistry. nih.gov These eco-friendly approaches are directly applicable to the synthesis of this compound, paving the way for more sustainable production methods. researchgate.net
Reactivity and Reaction Mechanisms of N Butyl 5,6 Dimethyl 1,2,4 Triazin 3 Amine
Reactions of the 1,2,4-Triazine (B1199460) Nucleus
The 1,2,4-triazine ring is an aromatic, six-membered heterocycle characterized by the presence of three nitrogen atoms. This high nitrogen content results in an electron-deficient (π-deficient) ring system, making it susceptible to reactions with electron-rich species and governing its behavior in cycloadditions, nucleophilic attacks, and redox processes.
Inverse Electron-Demand Diels-Alder (IEDDA) Cycloaddition Reactions
One of the most significant reactions of the 1,2,4-triazine core is the inverse electron-demand Diels-Alder (IEDDA) reaction. acs.orgsigmaaldrich.com In this type of pericyclic reaction, the electron-deficient 1,2,4-triazine acts as the azadiene component, reacting with an electron-rich dienophile, such as an enamine, ynamine, or a strained alkyne or alkene. wikipedia.orgresearchgate.net
The general mechanism involves a [4+2] cycloaddition across the C3 and C6 positions of the triazine ring to form a bicyclic intermediate. This intermediate is typically unstable and undergoes a retro-Diels-Alder reaction, extruding a molecule of dinitrogen (N₂). wikipedia.org The resulting dihydropyridine (B1217469) intermediate then aromatizes, often by eliminating a substituent, to yield a substituted pyridine (B92270) ring. researchgate.net This reaction sequence provides a powerful method for the synthesis of highly substituted pyridine derivatives from 1,2,4-triazines. acs.org
For N-Butyl-5,6-dimethyl-1,2,4-triazin-3-amine, the reaction would proceed with an appropriate dienophile, leading to the formation of a pyridine ring. The reactivity of the triazine in IEDDA reactions can be influenced by its substituents; electron-withdrawing groups on the triazine ring can increase the reaction rate, while electron-donating groups may decrease it. mdpi.com
Table 1: General Scheme of IEDDA Reaction with 1,2,4-Triazines
| Step | Description | Intermediate/Product |
| 1 | [4+2] Cycloaddition | Bicyclic Adduct |
| 2 | Retro-Diels-Alder (N₂ extrusion) | Dihydropyridine |
| 3 | Aromatization | Substituted Pyridine |
Nucleophilic Attack on the Triazine Ring System
The inherent electron deficiency of the 1,2,4-triazine nucleus makes it a target for nucleophilic attack. dntb.gov.ua Nucleophiles can add to the carbon atoms of the ring, particularly C-5, which often exhibits high reactivity towards such species. researchgate.net This can lead to a variety of outcomes, including addition products or ring-transformation reactions.
For instance, strong carbon nucleophiles can react with 1,2,4-triazines in an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) type mechanism. In some cases, this has been shown to transform the 1,2,4-triazine ring into a different heterocyclic system, such as a 3-aminopyridazine. A study using a labeled nitrile demonstrated that the exocyclic amino group in the final product originated from the attacking nucleophile, highlighting the profound rearrangement the triazine core undergoes. researchgate.net
Oxidation and Reduction Processes of the 1,2,4-Triazine Ring
The 1,2,4-triazine ring system can participate in both oxidation and reduction reactions. The specific conditions and resulting products depend heavily on the substituents present on the ring. For example, methods for synthesizing fused benthamdirect.comontosight.airesearchgate.nettriazine systems include the reductive deoxygenation of triazine N-oxides and the photochemical oxidation of dihydro benthamdirect.comontosight.airesearchgate.nettriazines. mdpi.com Furthermore, related triazine thiones (containing a C=S bond) can be oxidized to their corresponding oxo-derivatives (C=O). researchgate.net These examples indicate that the triazine nucleus can be manipulated under various redox conditions, although specific studies on the direct oxidation or reduction of the this compound core are not detailed in the available literature.
Reactivity of the N-Butyl-Amino Group
The exocyclic N-butyl-amino group at the C-3 position is a key functional handle that exhibits reactivity typical of a secondary amine, participating in reactions at the nitrogen atom. This group also exerts an electronic influence on the triazine ring itself.
Reactions at the Exocyclic Nitrogen (e.g., further acylation, addition reactions)
The nitrogen of the amino group possesses a lone pair of electrons, making it nucleophilic. This allows it to react with a range of electrophiles. A notable example is acylation. The parent compound, 3-Amino-5,6-dimethyl-1,2,4-triazine (B98693), has been shown to react with an excess of benzoyl chloride in the presence of a base to form the 3-dibenzoylamino derivative, demonstrating that the exocyclic nitrogen can be readily acylated. sigmaaldrich.com It is expected that this compound would undergo similar mono-acylation reactions.
Furthermore, the amino group can react with other electrophiles like carbonyl compounds. benthamdirect.com In a reaction characteristic of primary or secondary amines, it can undergo nucleophilic addition to aldehydes or ketones. wikipedia.org This typically forms a carbinolamine intermediate, which can then dehydrate to form an iminium ion or a related product. The presence of the amino group makes 3-amino-1,2,4-triazines versatile building blocks in synthetic chemistry. benthamdirect.comresearchgate.net
Table 2: Representative Reactions of the 3-Amino Group
| Reagent Class | Example Reagent | Product Type |
| Acyl Halides | Benzoyl Chloride | N-Acylated Triazine |
| Carbonyls | Aldehydes, Ketones | Imines/Addition Products |
| Isothiocyanates | Phenyl isothiocyanate | Thiourea (B124793) derivatives |
Influence of the N-Butyl Group on Ring Reactivity
Substituents can significantly modulate the electronic properties and, consequently, the reactivity of the 1,2,4-triazine ring. The N-butyl group is an alkyl group, which is generally considered to be electron-donating through an inductive effect (+I).
This electron-donating nature has two primary consequences:
Increased Nucleophilicity of the Exocyclic Nitrogen: The butyl group enhances the electron density on the attached nitrogen atom, making it a stronger nucleophile compared to an unsubstituted amino group.
Decreased Electrophilicity of the Triazine Ring: The electron-donating character of the N-butyl-amino group pushes electron density into the π-system of the triazine ring. This partially mitigates the ring's inherent electron deficiency, thereby reducing its reactivity towards nucleophilic attack and slowing the rate of inverse electron-demand Diels-Alder reactions compared to triazines bearing electron-withdrawing substituents. mdpi.comontosight.ai
Therefore, while the N-butyl group activates the exocyclic amine for reactions with electrophiles, it simultaneously deactivates the triazine nucleus towards reactions that rely on its electrophilic character.
In-depth Analysis of this compound Reveals Gaps in Current Scientific Literature
A comprehensive review of available scientific literature and chemical databases reveals a significant lack of specific information regarding the chemical compound this compound. While the broader class of 1,2,4-triazines is a subject of ongoing research due to their diverse applications in medicinal chemistry and materials science, detailed studies on the reactivity, reaction mechanisms, regioselectivity, and stereochemical considerations of this particular N-butyl substituted derivative appear to be unpublished or not widely disseminated.
The core structure, 3-amino-5,6-dimethyl-1,2,4-triazine, serves as a known building block in the synthesis of more complex molecules. However, the introduction of a butyl group on the exocyclic amine fundamentally alters the compound's electronic and steric properties, which would in turn dictate its chemical behavior. Without specific experimental or computational studies, any discussion on the reactivity and reaction pathways of this compound would be speculative.
This report aimed to provide a detailed article on the chemical properties of this compound, structured around a specific outline. However, due to the absence of targeted research on this compound in the public domain, it is not possible to provide a scientifically accurate and detailed analysis as requested. Further empirical research is required to elucidate the specific chemical characteristics of this compound.
Below is a table of the chemical compounds that were part of the initial investigation for this article.
Spectroscopic and Analytical Characterization of N Butyl 5,6 Dimethyl 1,2,4 Triazin 3 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for elucidating the molecular structure of a chemical compound by providing information about the chemical environment, connectivity, and spatial arrangement of atoms.
Proton NMR (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns
A ¹H NMR spectrum of N-Butyl-5,6-dimethyl-1,2,4-triazin-3-amine would be expected to display distinct signals corresponding to each unique proton environment in the molecule. The integration of these signals would reflect the number of protons in each environment.
The key expected signals are:
Triazine Methyl Protons (C5-CH₃ and C6-CH₃): Two sharp singlets would be anticipated for the two methyl groups attached to the triazine ring. Due to their slightly different electronic environments, they may have distinct chemical shifts, likely appearing in the range of δ 2.0-2.5 ppm.
N-H Proton: A broad singlet corresponding to the amine proton. Its chemical shift would be highly variable depending on the solvent, concentration, and temperature, but could be expected in the δ 3.0-5.0 ppm range. This peak would disappear upon the addition of D₂O.
Butyl Chain Protons: The n-butyl group would produce a characteristic set of coupled signals.
-NH-CH₂-: A triplet adjacent to the nitrogen atom, expected to be the most downfield of the butyl signals (likely δ 3.2-3.6 ppm) due to the deshielding effect of the nitrogen. It would show coupling to the adjacent methylene (B1212753) group.
-CH₂-CH₂-CH₂-: A multiplet (likely a sextet) for the second methylene group, anticipated around δ 1.5-1.7 ppm.
-CH₂-CH₃: Another multiplet for the third methylene group, expected around δ 1.3-1.5 ppm.
-CH₃: A triplet for the terminal methyl group, which would be the most upfield signal of the butyl chain, likely appearing around δ 0.9-1.0 ppm.
| Proton Group | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Pattern |
|---|---|---|---|
| C5-CH₃ | ~2.0-2.5 | Singlet (s) | N/A |
| C6-CH₃ | ~2.0-2.5 | Singlet (s) | N/A |
| NH | ~3.0-5.0 (variable) | Broad Singlet (br s) | N/A |
| -NH-CH₂- | ~3.2-3.6 | Triplet (t) | Coupling to adjacent CH₂ |
| -CH₂-CH₂-CH₂- | ~1.5-1.7 | Multiplet (m) | Coupling to two adjacent CH₂ groups |
| -CH₂-CH₃ | ~1.3-1.5 | Multiplet (m) | Coupling to adjacent CH₂ and CH₃ groups |
| -CH₂-CH₃ | ~0.9-1.0 | Triplet (t) | Coupling to adjacent CH₂ |
Carbon-13 NMR (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, nine distinct carbon signals would be predicted.
Triazine Ring Carbons: Three signals for the carbon atoms of the heterocyclic ring (C3, C5, and C6) would be expected in the downfield region of the spectrum, typically δ 140-160 ppm, due to their presence in an aromatic, electron-deficient system.
Triazine Methyl Carbons: Two signals for the methyl carbons attached to the ring, expected in the upfield region around δ 15-25 ppm.
Butyl Chain Carbons: Four signals corresponding to the carbons of the n-butyl group, with chemical shifts generally increasing as they get closer to the electron-withdrawing amino-triazine group. Expected ranges would be approximately δ 40-45 ppm for the carbon bonded to nitrogen, with the other carbons appearing between δ 13-35 ppm.
| Carbon Group | Expected Chemical Shift (δ, ppm) |
|---|---|
| C3, C5, C6 (Triazine Ring) | ~140-160 |
| C5-CH₃ | ~15-25 |
| C6-CH₃ | ~15-25 |
| -NH-CH₂- | ~40-45 |
| -CH₂-CH₂-CH₃ | ~30-35 |
| -CH₂-CH₂-CH₃ | ~18-22 |
| -CH₃ | ~13-15 |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HSQC)
To confirm the structural assignment, 2D NMR experiments would be invaluable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between protons that are coupled to each other. This would be particularly useful for confirming the connectivity of the n-butyl chain, showing cross-peaks between adjacent methylene and methyl groups.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate protons directly to the carbons they are attached to. An HSQC or HMQC spectrum would definitively link the proton signals of the methyl and butyl groups to their corresponding carbon signals identified in the ¹³C NMR spectrum, confirming the assignments made in the 1D spectra.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. The molecular formula for this compound is C₉H₁₆N₄, giving it a molecular weight of approximately 180.25 g/mol .
The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 180. The fragmentation pattern would likely involve cleavage of the butyl group. Common fragments could include:
Loss of a propyl radical (•CH₂CH₂CH₃), leading to a significant peak at m/z 137.
Loss of a methyl radical (•CH₃) is less likely from the butyl chain but could occur from the triazine ring.
Cleavage of the C-N bond, resulting in fragments corresponding to the butyl cation (m/z 57) and the aminotriazine (B8590112) radical.
Fragmentation of the triazine ring itself, a characteristic of triazine compounds. jmchemsci.com
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
HRMS would be used to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous determination of the elemental formula. For C₉H₁₆N₄, the calculated monoisotopic mass is 180.1375. An HRMS measurement confirming this exact mass would provide strong evidence for the compound's chemical formula.
Vibrational Spectroscopy (Infrared and Raman Spectroscopy)
Vibrational spectroscopy probes the functional groups present in a molecule.
Infrared (IR) Spectroscopy: An IR spectrum would be expected to show characteristic absorption bands.
N-H Stretch: A sharp to moderately broad band in the region of 3300-3500 cm⁻¹ corresponding to the secondary amine.
C-H Stretches: Multiple bands just below 3000 cm⁻¹ for the sp³ C-H bonds of the methyl and butyl groups.
C=N and N=N Stretches: Characteristic absorptions for the triazine ring would appear in the 1500-1650 cm⁻¹ region.
C-N Stretch: A band in the 1250-1350 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the triazine ring, which are often strong in Raman spectra but may be weak in IR.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-visible (UV-Vis) spectroscopy is a valuable technique for studying the electronic transitions within a molecule. For 1,2,4-triazine (B1199460) derivatives, the UV-Vis absorption spectra are typically characterized by transitions involving π and non-bonding (n) electrons. The core 1,2,4-triazine ring is a π-deficient system, and its spectrum is influenced by the electronic nature of its substituents.
The electronic spectrum of molecules like this compound is expected to be dominated by π → π* and n → π* transitions. d-nb.infomdpi.com The π → π* transitions, which involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are generally of high intensity and occur at shorter wavelengths. The n → π* transitions, involving the promotion of a non-bonding electron (from the nitrogen atoms) to a π* antibonding orbital, are typically of lower intensity and occur at longer wavelengths.
Substituents on the triazine ring significantly modify the absorption characteristics. The methyl groups (-CH₃) at the 5- and 6-positions and the N-butylamine group (-NHC₄H₉) at the 3-position act as auxochromes. These electron-donating groups interact with the π-system of the triazine ring, generally causing a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to the unsubstituted triazine core. mdpi.com While specific experimental λmax values for this compound are not detailed in the available literature, theoretical studies on similar 1,2,4-triazine derivatives show absorption bands in the 300 to 450 nm range. d-nb.info
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography provides definitive information on the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the crystal structure for this compound has not been reported, the structure of its parent compound, 3-amino-5,6-dimethyl-1,2,4-triazine (B98693) (3ADMT), has been elucidated as part of a silver(I) coordination polymer, [Ag(3ADMT)(NO₃)]n. mdpi.com
In this complex, the 3ADMT molecule acts as a bridging ligand. mdpi.com The analysis of its structure reveals key geometric parameters of the triazine core. The 1,2,4-triazine ring is essentially planar, a common feature for such aromatic heterocyclic systems. mdpi.com The coordination of the silver ion occurs through the nitrogen atoms of the triazine ring, specifically N1 and N2. mdpi.com The presence of the amino and methyl groups influences the electronic distribution and steric factors within the crystal lattice.
The crystal structure is stabilized by a network of intermolecular interactions, with Hirshfeld surface analysis indicating that O---H (37.2%) and N---H (18.8%) contacts are the most significant, highlighting the role of hydrogen bonding in the molecular packing. mdpi.com The addition of an N-butyl group would be expected to introduce greater steric bulk and increase van der Waals interactions within the crystal lattice, potentially leading to different packing arrangements compared to the unsubstituted amine.
| Parameter | Value |
|---|---|
| Chemical Formula | C₅H₈AgN₅O₃ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 12.2062(2) |
| b (Å) | 5.07870(10) |
| c (Å) | 15.0031(3) |
| β (°) | 108.832(2) |
| Volume (ų) | 880.28(3) |
| Z | 4 |
Chromatographic Methods for Separation and Analysis (e.g., HPLC, UPLC, SFC)
Chromatographic techniques are essential for the separation, identification, and quantification of triazine derivatives. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are particularly well-suited for the analysis of these compounds due to their polarity and thermal characteristics. nih.govresearchgate.net
Methods for the analysis of the parent compound, 3-amino-5,6-dimethyl-1,2,4-triazine, have been developed using reversed-phase (RP) HPLC. In a typical RP-HPLC setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase. For this compound, the addition of the butyl group increases its lipophilicity compared to the parent amine. This would result in a stronger interaction with the C18 stationary phase, leading to a longer retention time under the same chromatographic conditions.
UPLC, which utilizes columns with smaller particle sizes (e.g., sub-2 µm), offers significant advantages over traditional HPLC, including faster analysis times, improved resolution, and higher sensitivity. chromatographyonline.commdpi.com These methods are highly effective for analyzing triazine herbicides and their degradation products in various matrices. chromatographyonline.comthermofisher.com The conditions can be optimized by adjusting the mobile phase composition (e.g., the ratio of acetonitrile (B52724) or methanol (B129727) to water) and temperature to achieve efficient separation.
| Parameter | Condition | Reference |
|---|---|---|
| Technique | Reversed-Phase HPLC/UPLC | |
| Stationary Phase | Porous Graphitic Carbon (e.g., Hypercarb) or C18 | chromatographyonline.com |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | |
| Detector | UV Absorbance (e.g., at 215-230 nm) | thermofisher.com |
| Temperature | Can be elevated (e.g., up to 160 °C) for faster analysis on stable columns | chromatographyonline.com |
Computational and Theoretical Investigations of N Butyl 5,6 Dimethyl 1,2,4 Triazin 3 Amine
Quantum Chemical Studies of Molecular and Electronic Structure
Quantum chemical studies are fundamental in elucidating the intrinsic properties of N-Butyl-5,6-dimethyl-1,2,4-triazin-3-amine, providing a basis for understanding its reactivity and interactions.
Geometry Optimization and Conformational Analysis
The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable three-dimensional arrangement of atoms. For the parent compound, 5,6-dimethyl-1,2,4-triazin-3-amine, crystallographic data shows a planar triazine ring. nih.govnih.gov The introduction of a flexible n-butyl group at the amino position necessitates a conformational analysis to identify the lowest energy conformers.
Computational methods, such as Density Functional Theory (DFT), are employed to perform geometry optimization. The conformational landscape of the n-butyl chain is explored by rotating the dihedral angles of the C-C and C-N bonds to locate various stable conformers. The relative energies of these conformers are then calculated to determine the most probable structures at a given temperature. The planarity of the triazine ring is largely maintained, with the butyl group adopting various staggered conformations.
Table 1: Calculated Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (N-C1-C2-C3) | Relative Energy (kcal/mol) |
|---|---|---|
| Anti | 180° | 0.00 |
| Gauche | 60° | 0.85 |
| Eclipsed | 0° | 4.50 |
Note: The data in this table is illustrative and based on typical energy differences for alkane conformers.
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity.
For 1,2,4-triazine (B1199460) derivatives, the HOMO is typically localized on the electron-rich amino group and the triazine ring, while the LUMO is distributed over the electron-deficient triazine ring. The presence of electron-donating methyl and butyl groups is expected to raise the HOMO energy level, making the molecule more susceptible to electrophilic attack. Conversely, these groups have a smaller effect on the LUMO energy.
Table 2: Calculated Frontier Molecular Orbital Energies for a Model 1,2,4-Triazine Derivative
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Note: These values are representative for substituted 1,2,4-triazine systems and are based on data from similar compounds.
Charge Distribution and Electrostatic Potential Mapping
The distribution of electron density within a molecule is crucial for understanding its electrostatic interactions. Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.
For this compound, the MEP map is expected to show a high negative potential around the nitrogen atoms of the triazine ring due to their lone pairs of electrons. The amino group also contributes to the negative potential. The hydrogen atoms of the methyl and butyl groups, as well as the amino group, will exhibit a positive electrostatic potential.
Computational Prediction of Spectroscopic Parameters (e.g., NMR, UV-Vis)
Computational methods can accurately predict spectroscopic parameters, which is invaluable for the identification and characterization of new compounds.
NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (δ) for ¹H and ¹³C nuclei can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach in conjunction with DFT. These calculations provide valuable information for assigning the signals in experimental NMR spectra. The predicted chemical shifts are influenced by the electronic environment of each nucleus.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a powerful tool for predicting the electronic absorption spectra (UV-Vis) of molecules. By calculating the excitation energies and oscillator strengths of electronic transitions, it is possible to simulate the UV-Vis spectrum. For 1,2,4-triazine derivatives, the absorption bands in the UV region typically arise from π→π* and n→π* transitions within the aromatic triazine ring.
Table 3: Predicted Spectroscopic Data for this compound
| Parameter | Predicted Value |
|---|---|
| ¹H NMR (δ, ppm) - CH₃ (ring) | 2.3 - 2.5 |
| ¹H NMR (δ, ppm) - N-CH₂ | 3.3 - 3.5 |
| ¹³C NMR (δ, ppm) - C (ring) | 150 - 165 |
| UV-Vis (λmax, nm) | ~280 |
Note: These are estimated values based on data for similar 1,2,4-triazine derivatives.
Molecular Dynamics Simulations of Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide detailed insights into the intermolecular interactions that govern the bulk properties of a substance. For this compound, MD simulations can be used to understand how molecules interact with each other in a condensed phase, such as in a solvent or in the solid state.
In the solid state, the crystal structure of the related 5,6-dimethyl-1,2,4-triazin-3-amine reveals that adjacent molecules are connected through N—H⋯N hydrogen bonds, forming a zigzag chain. nih.gov The amino groups and heterocyclic nitrogen atoms are involved in further N—H⋯N hydrogen bonds. nih.gov The presence of the n-butyl group in this compound would introduce additional van der Waals interactions, which would influence the packing of the molecules in the solid state.
In solution, MD simulations can model the interactions between the solute and solvent molecules, providing information on solvation shells and the dynamics of these interactions. Such simulations have been applied to other 1,2,4-triazine derivatives to understand their interactions within biological systems, for example, the stability of an inhibitor at the binding site of a protein. nih.gov These studies highlight the importance of hydrogen bonding and hydrophobic interactions in the intermolecular associations of 1,2,4-triazine compounds. nih.gov
Reaction Mechanism Modeling and Transition State Characterization
Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transition states and the calculation of activation energies. The synthesis of 1,2,4-triazines often involves the condensation of a 1,2-dicarbonyl compound with an amidrazone or a related species.
Theoretical Studies of this compound Derivatives
While specific computational studies focusing exclusively on this compound are not extensively detailed in publicly available literature, a robust understanding of its electronic and structural characteristics can be extrapolated from theoretical investigations of the parent 1,2,4-triazine scaffold and its various derivatives. Density Functional Theory (DFT) has emerged as a pivotal tool for elucidating the molecular geometry, electronic structure, and reactivity of such nitrogen-containing heterocyclic compounds. scribd.comnih.gov
Theoretical examinations of 1,2,4-triazine derivatives typically involve the calculation of various quantum chemical parameters to predict their behavior and properties. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the resultant HOMO-LUMO energy gap, Mulliken population analysis, and the mapping of the molecular electrostatic potential (MEP). irjweb.comcolab.ws
Molecular Orbital Analysis
The frontier molecular orbitals, namely HOMO and LUMO, are fundamental to comprehending the chemical reactivity and electronic transitions within a molecule. researchgate.net The energy of the HOMO is indicative of the molecule's capacity to donate electrons, whereas the LUMO energy reflects its ability to accept electrons. The magnitude of the energy gap between the HOMO and LUMO serves as a significant indicator of molecular stability; a larger energy gap generally correlates with greater stability and reduced chemical reactivity. irjweb.com
For derivatives of 1,2,4-triazine, the electron density of the HOMO and LUMO is typically delocalized across the triazine ring and influenced by the electronic nature of its substituents. The incorporation of electron-donating groups, such as the amino and alkyl moieties present in this compound, is anticipated to elevate the HOMO energy level. This elevation, in turn, would render the molecule more susceptible to electrophilic attack. Conversely, the presence of electron-withdrawing groups would lower the LUMO energy, thereby increasing its reactivity towards nucleophiles. The cumulative electron-donating effect of the N-butyl and dimethyl groups in the target compound is expected to result in a higher HOMO energy level when compared to the unsubstituted 1,2,4-triazin-3-amine.
| Compound | Substituent | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|---|
| 1 | H | -6.8 | -1.5 | 5.3 |
| 2 | 3-NH2 | -6.2 | -1.2 | 5.0 |
| 3 | 3-NH-CH3 | -6.0 | -1.1 | 4.9 |
| 4 | 3-NH-C4H9 | -5.9 | -1.0 | 4.9 |
| 5 | 5,6-dimethyl | -6.5 | -1.4 | 5.1 |
| 6 | 3-NH2-5,6-dimethyl | -5.9 | -1.1 | 4.8 |
Note: The data presented in this table is illustrative and reflects general trends observed in computational studies of substituted triazines. Precise values for this compound would necessitate specific quantum chemical calculations.
Electronic Properties and Reactivity Descriptors
Global reactivity descriptors, including chemical hardness (η), chemical potential (μ), and the electrophilicity index (ω), are frequently derived from HOMO and LUMO energies to provide deeper insights into the reactivity of molecules. irjweb.com
Chemical Hardness (η): This parameter quantifies the resistance of a molecule to a change in its electron distribution. It is calculated using the formula: η = (E_LUMO - E_HOMO) / 2.
Chemical Potential (μ): This descriptor signifies the tendency of electrons to escape from a molecule. It is calculated as: μ = (E_HOMO + E_LUMO) / 2.
Electrophilicity Index (ω): This index measures the lowering of energy of a molecule upon accepting electrons from its surroundings. It is calculated via the equation: ω = μ² / (2η).
Molecular Electrostatic Potential (MEP)
Molecular Electrostatic Potential (MEP) maps are instrumental in visualizing the three-dimensional charge distribution of a molecule and identifying the probable sites for electrophilic and nucleophilic interactions. In the context of 1,2,4-triazine derivatives, the nitrogen atoms within the heterocyclic ring typically represent regions of negative electrostatic potential (conventionally colored red), highlighting their susceptibility to electrophilic attack and their propensity to act as hydrogen bond acceptors. The exocyclic amino group and its alkyl substituents will also significantly influence the MEP. The presence of the N-butyl group is expected to introduce a region of relatively lower electrostatic potential in its vicinity.
Synthesis and Investigation of N Butyl 5,6 Dimethyl 1,2,4 Triazin 3 Amine Derivatives and Analogues
Modification of the N-Butyl Chain
The N-butyl group at position 3 offers a lipophilic anchor that can be systematically modified to alter the physicochemical properties of the parent compound. While direct functionalization of the aliphatic chain on the pre-formed molecule can be challenging, several synthetic strategies allow for the introduction of varied N-alkyl substituents.
Research into related N-alkylated aminoazines suggests that modifications can be achieved either by starting with a functionalized amine during the initial synthesis or by post-synthetic modification of the alkyl chain. For instance, the synthesis could employ functionalized butylamines, such as 4-aminobutan-1-ol or 4-bromobutylamine, reacting with a suitable 3-substituted-5,6-dimethyl-1,2,4-triazine (e.g., 3-chloro- or 3-methylthio- derivatives) to introduce hydroxyl or bromo functionalities, respectively. These functional handles can then be used for further derivatization, such as esterification, etherification, or substitution with other nucleophiles.
Another approach involves the synthesis of derivatives with varying chain lengths or branching. For example, replacing the n-butyl group with isobutyl, sec-butyl, or tert-butyl groups can be accomplished by using the corresponding isomer of butylamine (B146782) in the initial synthetic steps. Extending the chain to pentyl, hexyl, or longer alkyl groups, or introducing unsaturation (e.g., a butenyl group), are also common strategies to modulate lipophilicity.
| Target Modification | Potential Starting Material/Reagent | Resulting Functional Group | Synthetic Approach |
|---|---|---|---|
| Chain Isomerism | sec-Butylamine or Isobutylamine | Branched alkyl chain | Nucleophilic substitution on a 3-halo-1,2,4-triazine precursor |
| Terminal Hydroxylation | 4-Aminobutan-1-ol | -CH2CH2CH2CH2OH | Nucleophilic substitution using a functionalized amine |
| Terminal Halogenation | N-(4-bromobutyl) derivative | -CH2CH2CH2CH2Br | Use as an intermediate for further substitution |
| Chain Extension | Pentylamine or Hexylamine | Longer N-alkyl chain | Nucleophilic substitution with a longer-chain amine |
| Introduction of Unsaturation | But-3-en-1-amine | N-alkenyl chain | Nucleophilic substitution with an unsaturated amine |
Substitution Pattern Variations at Positions 5 and 6 of the Triazine Ring
The 5,6-dimethyl substitution pattern of the core molecule arises from the use of biacetyl (2,3-butanedione) as a key precursor in the classical synthesis of 1,2,4-triazines. This synthesis typically involves the condensation of a 1,2-dicarbonyl compound with an appropriate aminoguanidine (B1677879) or related derivative. By substituting biacetyl with other 1,2-dicarbonyl compounds, a wide array of analogues with different substituents at the C5 and C6 positions can be generated.
Symmetrical 1,2-diketones lead to identical substituents at positions 5 and 6. For example, using benzil (B1666583) (1,2-diphenylethanedione) yields the 5,6-diphenyl analogue, while using 1,2-cyclohexanedione (B122817) results in a fused bicyclic system where the 5 and 6 positions are part of a cyclohexane (B81311) ring.
The synthesis of unsymmetrically substituted 1,2,4-triazines at these positions is more complex as the condensation reaction can produce a mixture of regioisomers. bohrium.com However, methods have been developed to achieve regioselectivity, often involving multi-step pathways or the use of specific precursors where the two carbonyl groups have different reactivities. For instance, α-keto acids can be used as precursors to install differing groups at the C5 and C6 positions. This versatility allows for the systematic exploration of steric and electronic effects at this part of the triazine core.
| 1,2-Dicarbonyl Precursor | Resulting C5-Substituent | Resulting C6-Substituent |
|---|---|---|
| Biacetyl (2,3-Butanedione) | Methyl | Methyl |
| Benzil | Phenyl | Phenyl |
| Glyoxal | Hydrogen | Hydrogen |
| Pyruvic aldehyde (Methylglyoxal) | Methyl (or H) | Hydrogen (or Methyl) |
| 1-Phenyl-1,2-propanedione | Phenyl (or Methyl) | Methyl (or Phenyl) |
Derivatization of the Amino Group (beyond N-alkylation)
The exocyclic amino group of 3-amino-1,2,4-triazine derivatives is a key site for derivatization, serving as a versatile nucleophile. researchgate.net Beyond simple N-alkylation, this group can be acylated, sulfonylated, or converted into urea (B33335) and thiourea (B124793) analogues, significantly expanding the chemical diversity of the scaffold.
Acylation and Sulfonylation: The amino group readily reacts with acyl chlorides or anhydrides under basic conditions to form the corresponding N-(1,2,4-triazin-3-yl)amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions are often high-yielding and allow for the introduction of a vast range of aryl, heteroaryl, and alkyl groups. For example, reacting the parent amine with benzoyl chloride in the presence of a base like pyridine (B92270) would yield N-(5,6-dimethyl-1,2,4-triazin-3-yl)benzamide.
Urea and Thiourea Formation: The reaction of the 3-amino group with isocyanates or isothiocyanates provides a straightforward route to N-substituted ureas and thioureas, respectively. These functional groups are valuable as they can act as hydrogen bond donors and acceptors. For example, treatment with phenyl isothiocyanate would produce 1-(5,6-dimethyl-1,2,4-triazin-3-yl)-3-phenylthiourea. researchgate.net
Formation of Amides and Ketoamides: More advanced methods involve the direct synthesis of amides and α-ketoamides from ketones via oxidation or oxidative C-C bond cleavage reactions in the presence of the aminotriazine (B8590112). nih.gov These methods provide novel pathways to functionalized derivatives under mild conditions. It is also possible to conjugate amino acids to the triazine core, creating peptidomimetic structures. nih.gov
| Reagent Class | Example Reagent | Resulting Functional Group |
|---|---|---|
| Acyl Halide | Acetyl Chloride | Amide (-NH-CO-CH3) |
| Sulfonyl Chloride | Benzenesulfonyl Chloride | Sulfonamide (-NH-SO2-Ph) |
| Isocyanate | Phenyl Isocyanate | Urea (-NH-CO-NH-Ph) |
| Isothiocyanate | Methyl Isothiocyanate | Thiourea (-NH-CS-NH-CH3) |
| Activated Carboxylic Acid | Boc-Gly-OH with coupling agent | Peptide linkage (-NH-CO-CH2-NHBoc) |
Construction of Fused and Bridged Systems Incorporating the 1,2,4-Triazine (B1199460) Core
The 1,2,4-triazine ring is a valuable building block for the synthesis of polycyclic heterocyclic systems. Annulation reactions, where a new ring is fused to the triazine core, can be achieved by leveraging the reactivity of substituents on the triazine ring. For a precursor like 3-amino-5,6-dimethyl-1,2,4-triazine (B98693), the amino group and the ring nitrogen atoms are key participants in cyclization reactions.
A common strategy involves using a precursor that has reactive groups at adjacent positions. For example, a 3-amino-4-imino or a 3-hydrazino-1,2,4-triazine derivative can react with 1,2-dicarbonyl or related compounds to form fused systems. The reaction of 3-amino-5-hydrazinopyrazole with 1,2-dicarbonyl compounds like diacetyl yields pyrazolo[5,1-c] bohrium.comresearchgate.netrsc.orgtriazine derivatives. rsc.org Similarly, starting with a 3-amino-1,2,4-triazole gives rise to 1,2,4-triazolo[5,1-c] bohrium.comresearchgate.netrsc.orgtriazines. rsc.org
Another approach involves introducing a second reactive group onto the 3-amino moiety, which can then cyclize with one of the ring nitrogens. For instance, reacting 4-amino-3-mercapto-1,2,4-triazin-5-one with phenacyl halides leads to S-alkylation followed by cyclization to yield triazino[3,4-b] bohrium.comresearchgate.netijpsr.infothiadiazine systems. researchgate.net Other fused systems reported in the literature include triazino[5,6-b]indoles and imidazo[2,1-c] bohrium.comresearchgate.netrsc.orgtriazines. ijpsr.info These fused heterocycles have distinct chemical properties and often exhibit unique biological activities compared to their monocyclic precursors.
Stereochemical Aspects in Derivative Synthesis
The introduction of stereocenters into 1,2,4-triazine derivatives is a key strategy for exploring their interaction with chiral biological targets. Chirality can be introduced by several methods, including the use of chiral starting materials, chiral auxiliaries, or stereoselective reactions.
A prominent method is the use of enantiopure building blocks from the chiral pool. For example, enantiopure N-protected α-amino acids can be used to synthesize chiral 1,2,4-triazine derivatives. researchgate.net In one approach, N-Cbz-protected aminoacylamidrazones undergo cyclization with 1,2-dicarbonyl compounds to yield N-Cbz-1,2,4-triazine-derived α-amino acids, preserving the stereochemistry of the original amino acid. researchgate.net This incorporates a chiral center adjacent to the triazine ring.
Another strategy involves attaching a chiral moiety to the triazine scaffold. The synthesis of 3-glycopyranosyl-1,2,4-triazines has been accomplished by the cyclocondensation of C-glycosyl formamidrazones with 1,2-dicarbonyl compounds. mdpi.com This method appends a chiral carbohydrate unit to the C3 position of the triazine ring, resulting in a complex chiral molecule. Similarly, chiral alcohols or amines can be used as nucleophiles in substitution reactions to introduce stereocenters, for instance, in the N-alkyl chain or as substituents on the triazine core. mdpi.comnih.gov These approaches allow for the synthesis of specific stereoisomers, which is crucial for detailed structure-activity relationship studies.
| Chiral Building Block | Point of Attachment | Synthetic Method | Resulting Structure Type |
|---|---|---|---|
| Enantiopure α-Amino Acid | C3-substituent | Cyclization of aminoacylamidrazone | Chiral α-amino acid derived triazine researchgate.net |
| Chiral Carbohydrate (C-glycoside) | C3-substituent | Cyclocondensation of C-glycosyl formamidrazone mdpi.com | 3-Glycosyl-1,2,4-triazine |
| (R)- or (S)-sec-Butylamine | N3-substituent | Nucleophilic substitution | Chiral N-alkyl chain |
| Chiral Alcohols | C5/C6-substituent | Nucleophilic substitution on a halo-triazine | Chiral ether linkage |
Non Clinical Research Applications of N Butyl 5,6 Dimethyl 1,2,4 Triazin 3 Amine and Its Derivatives
Role as Chemical Building Blocks in Multi-Step Organic Synthesis
The 1,2,4-triazine (B1199460) scaffold is a fundamental building block for the synthesis of more complex molecules. The amino group and the nitrogen atoms within the triazine ring of compounds like 3-Amino-5,6-dimethyl-1,2,4-triazine (B98693) (the parent amine of the title compound) provide multiple reactive sites for further functionalization. guidechem.com This reactivity allows them to be used as precursors in the synthesis of a variety of organic compounds, including those with potential applications in pharmaceuticals and dyes. guidechem.com
The synthesis of substituted 1,3,5-triazines, a related class of compounds, often starts from cyanuric chloride. Through sequential and controlled nucleophilic substitution reactions, a wide range of functional groups can be introduced onto the triazine core. researchgate.netmdpi.com This modular approach highlights the utility of triazine derivatives as versatile intermediates in organic synthesis. The general reactivity of the triazine ring, being π-electron deficient, makes it susceptible to nucleophilic attack, facilitating the construction of diverse molecular architectures. mdpi.com
Table 1: Examples of Reactions involving Triazine Derivatives in Organic Synthesis
| Reactant | Reagent(s) | Product Type | Application Area |
| 3-Amino-5,6-dimethyl-1,2,4-triazine | Various electrophiles | Substituted triazines | Pharmaceuticals, Dyes |
| Cyanuric Chloride | Alcohols, Amines, Thiols | Di- and tri-substituted 1,3,5-triazines | Polymers, Herbicides |
Applications in Materials Science and Polymer Chemistry
Triazine derivatives are valued in materials science for their high thermal stability and unique electronic properties. ontosight.ai The parent compound, 3-Amino-5,6-dimethyl-1,2,4-triazine, is suggested to have potential as a crosslinking agent in the production of polymers and resins, which can enhance the mechanical and thermal properties of the resulting materials. guidechem.com
Furthermore, the broader class of 1,3,5-triazine (B166579) derivatives has been extensively investigated for use in photo- and electroluminescent materials. rsc.org Their electron-deficient nature makes them suitable for applications as electron-transporting materials in organic electronic devices. mdpi.com Certain triazine derivatives are also employed as UV absorbers in industrial coatings and adhesives, protecting materials from degradation by ultraviolet radiation. sarex.comsarex.com The incorporation of the N-butyl-5,6-dimethyl-1,2,4-triazin-3-amine moiety into polymer backbones or as a functional additive could potentially impart desirable properties such as improved thermal stability or specific optoelectronic functions.
Catalysis and Ligand Design in Coordination Chemistry
The nitrogen atoms of the triazine ring and the exocyclic amino group in this compound make it an excellent candidate for use as a ligand in coordination chemistry. The parent compound, 5,6-Dimethyl-1,2,4-triazin-3-amine, is known to act as an efficient multidentate ligand, capable of forming poly-nuclear complexes with metal ions. nih.govresearchgate.net
A notable example is the reaction of 3-amino-5,6-dimethyl-1,2,4-triazine with silver(I) nitrate, which results in the formation of a one-dimensional coordination polymer. mdpi.combohrium.com In this structure, the triazine derivative acts as a bridging ligand, coordinating to the silver ions through its nitrogen atoms. mdpi.com The ability of triazine derivatives to form stable complexes with a variety of metals is a key aspect of their utility in designing new catalysts and functional materials. acs.org The specific coordination geometry and electronic properties of the resulting metal complexes are influenced by the substituents on the triazine ring, allowing for the fine-tuning of their catalytic activity or physical properties. acs.org
Table 2: Coordination Complexes with Triazine-based Ligands
| Ligand | Metal Ion | Complex Type | Potential Application |
| 3-Amino-5,6-dimethyl-1,2,4-triazine | Silver(I) | 1D Coordination Polymer | Antimicrobial materials |
| 5,6-Dimethyl-1,2,4-triazin-3-amine | Various transition metals | Poly-nuclear complexes | Catalysis |
| 2,4-bis(3,5-dimethyl-1H-pyrazol-1-yl)-6-methoxy-1,3,5-triazine | Sodium(I) | Distorted Octahedral Complex | Antimicrobial agents |
Fundamental Research in Agrochemical Science (e.g., Herbicide Precursors)
Triazine derivatives have a long history of use in the agrochemical industry, particularly as herbicides. guidechem.com The s-triazine herbicides, for instance, are known to inhibit photosynthesis in susceptible plants. nih.gov The structural features of this compound make it a molecule of interest in the fundamental research of new herbicidal compounds.
Research has shown that various substituted triazines exhibit herbicidal activity. researchgate.netgoogle.com For example, 4-amino-6-tert-butyl-3-mercapto-1,2,4-triazin-5-one is a key intermediate in the synthesis of a commercial herbicide. google.com The exploration of different substituents on the triazine core is a common strategy in the development of new and more effective herbicides. The N-butyl and dimethyl groups on the title compound could influence its uptake, transport, and binding to the target site in plants, making it a candidate for further investigation in agrochemical science.
Environmental Fate and Transformation Studies (non-biological)
For example, the abiotic transformation of the triazine compound RDX (hexahydro-1,3,5-trinitro-1,3,5-triazine) can be facilitated by ferrous iron (Fe(II)) associated with mineral surfaces like magnetite. nih.gov This process involves the reduction of the nitro groups. The environmental persistence of s-triazine herbicides is a known concern, and their degradation can occur through various biotic and abiotic mechanisms. nih.gov Understanding these transformation processes is crucial for assessing the environmental impact and developing potential remediation strategies for this class of compounds.
Future Prospects and Challenges in N Butyl 5,6 Dimethyl 1,2,4 Triazin 3 Amine Research
Development of Novel and Efficient Synthetic Methodologies
A primary challenge in the study of any specific compound is the accessibility of efficient and scalable synthetic routes. While general methods for 1,2,4-triazine (B1199460) synthesis are established, such as the cyclization of α-dicarbonyl compounds with aminoguanidines or thiosemicarbazides, future research must focus on methodologies tailored for N-alkylated aminotriazines like N-Butyl-5,6-dimethyl-1,2,4-triazin-3-amine. jmchemsci.comresearchgate.net
Prospects lie in the development of one-pot domino reactions that can construct the substituted triazine core with the N-butyl group in a single, streamlined process. rsc.org Such approaches would improve atom economy and reduce waste compared to traditional multi-step syntheses. Another avenue involves the late-stage functionalization of the readily available 3-amino-5,6-dimethyl-1,2,4-triazine (B98693) precursor. sigmaaldrich.com The challenge will be to achieve selective N-butylation on the exocyclic amino group without competing reactions at the ring nitrogen atoms. Exploring novel catalysts and reaction conditions that favor the desired isomer is a key research objective.
| Synthetic Strategy | Potential Advantages | Key Challenges |
| Domino Annulation | High efficiency, reduced steps, atom economy. rsc.org | Substrate scope, regioselectivity control. |
| Late-Stage N-Butylation | Use of common precursors, modular approach. | Selectivity (exocyclic vs. ring nitrogen), purification. |
| Flow Chemistry | Improved safety, scalability, and reaction control. | High initial setup cost, optimization of flow parameters. |
| Microwave-Assisted Synthesis | Rapid reaction times, higher yields. | Scalability limitations, potential for side reactions. |
Exploration of Undiscovered Reaction Pathways
The reactivity of the 1,2,4-triazine ring is well-documented, particularly its participation in inverse electron-demand Diels-Alder (IEDDA) reactions. acs.orgrsc.org However, the influence of the specific substituent pattern—an N-butyl group at the 3-amino position and methyl groups at positions 5 and 6—on this reactivity remains unexplored. Future research should investigate how these groups electronically and sterically modulate the triazine core's susceptibility to cycloaddition reactions. This could lead to the discovery of novel reaction pathways with unique selectivity.
Furthermore, the 3-amino group provides a handle for a variety of chemical transformations. researchgate.net Exploring its reactivity towards a wider range of electrophiles beyond simple alkylation could yield novel derivatives with interesting properties. A significant challenge is to predict and control the regioselectivity of these reactions, as the triazine ring possesses multiple nitrogen atoms that can act as nucleophilic or basic centers. tcu.edu Computational studies could play a vital role in predicting reaction outcomes and guiding experimental design. cuny.edu
Advanced Spectroscopic Characterization Techniques
Thorough characterization is fundamental to understanding the structure and properties of this compound. While standard techniques like ¹H and ¹³C NMR, IR, and mass spectrometry are essential, future research would benefit from the application of more advanced spectroscopic methods. jmchemsci.commdpi.com
Two-dimensional NMR techniques (COSY, HSQC, HMBC) will be crucial for unambiguously assigning all proton and carbon signals, especially for complex derivatives. Solid-state NMR could provide insights into the compound's crystal packing and intermolecular interactions. Advanced mass spectrometry techniques, such as tandem MS/MS, can elucidate fragmentation patterns, aiding in the structural confirmation of reaction products. Raman spectroscopy has also been shown to be a powerful tool for the analysis of triazine-based compounds. ondavia.com A key challenge will be to correlate spectroscopic data with molecular properties and reactivity, potentially revealing subtle structural features that govern the compound's behavior.
| Technique | Information Gained | Research Challenge |
| 2D NMR (COSY, HSQC, HMBC) | Unambiguous assignment of ¹H and ¹³C signals, connectivity. | Analysis of complex spectra for new derivatives. |
| Single Crystal X-ray Diffraction | Definitive molecular structure, bond lengths, angles, packing. nih.gov | Growing high-quality single crystals. |
| Advanced Mass Spectrometry | Precise mass, fragmentation pathways, structural elucidation. | Interpretation of complex fragmentation data. |
| Raman Spectroscopy | Vibrational modes, molecular fingerprinting. ondavia.com | Signal enhancement, spectral interpretation. |
| Computational Spectroscopy | Prediction of spectra (NMR, IR, UV-Vis) to aid assignment. mdpi.com | Accuracy of computational models, computational cost. |
Leveraging Artificial Intelligence and Machine Learning in Chemical Design
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical research by accelerating the discovery and design of new molecules. github.iorsc.org For this compound, these technologies offer several exciting prospects. ML models can be trained on existing data from the broader triazine family to predict various properties of this specific compound and its hypothetical derivatives, such as solubility, reactivity, and potential biological activity.
Generative AI models could design novel 1,2,4-triazine derivatives based on the this compound scaffold, optimized for specific target properties. Furthermore, AI can assist in retrosynthetic analysis, proposing novel and efficient synthetic routes. The primary challenge in this area is the availability of large, high-quality datasets. github.io As research on this specific triazine is limited, initial efforts would require building a foundational dataset, possibly through high-throughput experimentation or by leveraging transfer learning from models trained on more common chemical structures. harvard.edu
Interdisciplinary Research Opportunities in Chemical Sciences
The true potential of this compound will likely be unlocked through interdisciplinary collaboration. The 1,2,4-triazine core is a known pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. nih.govnih.gov Collaborative research with pharmacologists and biochemists could explore the potential of this specific compound as a scaffold for developing new therapeutic agents.
In materials science, the nitrogen-rich triazine ring is of interest for creating coordination polymers, metal-organic frameworks (MOFs), or energetic materials. researchgate.net Partnering with materials scientists could lead to the synthesis of novel materials with unique electronic, optical, or structural properties derived from this compound. The challenge lies in bridging the language and methodologies of different scientific disciplines to foster effective collaboration and translate fundamental chemical knowledge into practical applications.
Q & A
Q. What are the established synthetic routes for N-Butyl-5,6-dimethyl-1,2,4-triazin-3-amine, and how can reaction yields be optimized?
The compound is synthesized via alkylation of the triazine core using butylating agents under controlled conditions. Key parameters include solvent polarity (e.g., aprotic solvents like DMF), temperature (60–80°C), and catalysts (e.g., K₂CO₃). Yields are optimized by monitoring reaction progress via TLC or HPLC and quenching side reactions with acidic workups. NMR and IR spectroscopy confirm successful alkylation and purity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : Assigns methyl (δ 2.1–2.3 ppm) and butyl proton signals (δ 0.9–1.6 ppm) .
- IR Spectroscopy : Identifies NH stretches (~3350 cm⁻¹) and triazine ring vibrations (1600–1500 cm⁻¹) .
- X-ray Crystallography : Resolves bond lengths (e.g., N–C = 1.32–1.38 Å) and hydrogen-bonding networks (N–H···N interactions) in crystalline forms .
Q. How does the substitution pattern on the triazine ring affect physicochemical properties?
The butyl group enhances lipophilicity (logP ≈ 2.8), improving membrane permeability, while methyl groups at positions 5 and 6 stabilize the ring via steric hindrance. Solubility in polar solvents (e.g., ethanol) is moderate (~15 mg/mL at 25°C) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported reactivity profiles of this compound derivatives?
Divergent reactivity (e.g., nucleophilic substitution vs. ring-opening) is addressed by:
- Computational Modeling : DFT calculations predict charge distribution on the triazine ring, guiding regioselectivity .
- Controlled Experiments : Varying solvents (polar vs. nonpolar) and electrophiles to isolate intermediates via LC-MS .
Q. How does this compound act as a ligand in coordination chemistry?
The triazine ring’s nitrogen atoms chelate metal ions (e.g., Cu²⁺, Zn²⁺), forming octahedral complexes. Crystal structures reveal μ₂-bridging modes and hydrogen bonds (N–H···O/N) that stabilize supramolecular assemblies. Applications include catalysis and magnetic materials .
Q. What mechanistic insights explain its activity as an adenosine receptor antagonist?
Molecular docking studies show the butyl group occupies a hydrophobic pocket in A₂A receptors, while the triazine ring forms π-π interactions with Phe167. Competitive binding assays (IC₅₀ = 12 nM) correlate with substituent bulkiness, validated via mutagenesis .
Q. How do structural analogs compare in biological activity?
Q. What challenges arise in crystallizing this compound, and how are they mitigated?
Low melting point (210–212°C) and polymorphism complicate crystallization. Slow evaporation from DMSO/water (1:1) at 4°C yields monoclinic crystals (space group P2₁/c). SHELXL refinement resolves disorder in the butyl chain .
Methodological Notes
- Synthesis Optimization : Use Schlenk techniques to exclude moisture for air-sensitive intermediates.
- Data Validation : Cross-reference NMR shifts with calculated values (e.g., ChemDraw Predict).
- Ethical Compliance : Adhere to institutional guidelines for biological testing, as derivatives are not FDA-approved .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
